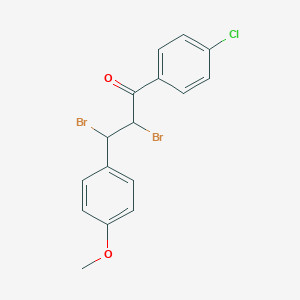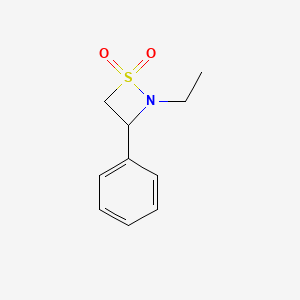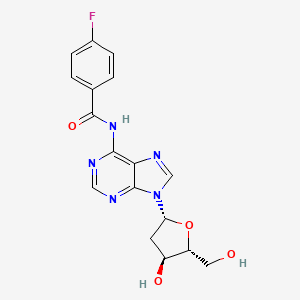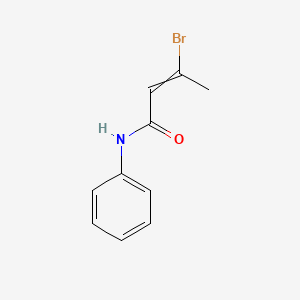![molecular formula C9H17N5OS B14365252 N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine CAS No. 93670-60-1](/img/structure/B14365252.png)
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a methylguanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-oxobutyl sulfanyl ethylamine with cyanamide and methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation, apoptosis, and oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-ethylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-propylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-butylguanidine
Uniqueness
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Propriétés
Numéro CAS |
93670-60-1 |
|---|---|
Formule moléculaire |
C9H17N5OS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
1-[2-(2-amino-3-oxobutyl)sulfanylethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H17N5OS/c1-7(15)8(11)5-16-4-3-13-9(12-2)14-6-10/h8H,3-5,11H2,1-2H3,(H2,12,13,14) |
Clé InChI |
RPVXGNNSSHUTIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CSCCNC(=NC)NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)

![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)


![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
